molecular formula C13H10FNO3 B6414464 4-(2-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID CAS No. 1261912-22-4

4-(2-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6414464
CAS No.: 1261912-22-4
M. Wt: 247.22 g/mol
InChI Key: JLTQKCALORSVJP-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid: is a chemical compound with significant potential in various scientific research fields. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, and focusing on ecological methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogens or other functional groups to the aromatic ring.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid include:

  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 5-Amino-nicotinic acid derivatives
  • Indole derivatives

Uniqueness

What sets this compound apart is its specific combination of a fluorine atom and a methoxy group on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)8-5-6-15-7-10(8)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQKCALORSVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692561
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-22-4
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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